molecular formula C23H17ClN4O3S2 B3399448 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040640-82-1

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399448
CAS No.: 1040640-82-1
M. Wt: 497 g/mol
InChI Key: YFRXFFQTKRNFOM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group and a 4-ethoxyphenyl substituent. The thieno[3,2-d]pyrimidine core is a fused bicyclic system known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity to biological targets, while the 4-ethoxyphenyl substituent may improve lipophilicity, influencing membrane permeability and bioavailability.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S2/c1-2-30-17-9-7-16(8-10-17)28-22(29)20-18(11-12-32-20)25-23(28)33-13-19-26-21(27-31-19)14-3-5-15(24)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRXFFQTKRNFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel structural entity within the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound is synthesized through a series of reactions involving thieno[3,2-d]pyrimidine precursors and oxadiazole derivatives. The resulting compound incorporates both thieno and oxadiazole moieties, which are known for their pharmacological significance.

Anticancer Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and A549 (lung cancer) cell lines have shown notable sensitivity to these compounds.
  • In vitro studies indicate that certain derivatives can inhibit cell proliferation with IC50 values in the low micromolar range. For example, one study noted an IC50 value of 0.94 μM for a related compound against A549 cells .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Topoisomerase I : Similar compounds have been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : The compounds may activate apoptotic pathways through the modulation of apoptosis-related proteins .

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been explored:

  • Antibacterial Activity : These compounds have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The agar well diffusion method has been employed to assess their antibacterial efficacy .
CompoundActivity (100 µg/mL)Activity (200 µg/mL)
5hGoodExcellent
5gModerateGood
5jPoorModerate
5fGoodExcellent

Case Studies

  • In Vivo Studies : In vivo models have shown that thieno[3,2-d]pyrimidin derivatives can significantly reduce tumor size in xenograft models when administered at effective doses.
  • Comparative Studies : Comparative studies against standard chemotherapeutics reveal that these compounds can exhibit lower toxicity profiles while maintaining efficacy against cancer cell lines .

Other Biological Activities

In addition to anticancer and antimicrobial properties, some derivatives have been evaluated for:

  • Antioxidant Activity : Certain thieno derivatives have shown potential as antioxidants in biological systems, mitigating oxidative stress-induced damage .
  • Enzyme Inhibition : Compounds from this class have also been investigated for their ability to inhibit enzymes such as 17β-HSD1, which is relevant in hormone-related cancers .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of specific precursors such as 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole . The resultant structure features a thieno[3,2-d]pyrimidinone core integrated with oxadiazole and thioether functionalities. The molecular formula is C12H9ClN4OS2C_{12}H_{9}ClN_{4}OS_{2} with a molecular weight of approximately 324.80 g/mol .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus . The presence of the thioether group enhances the compound's ability to inhibit microbial growth.

Anti-inflammatory Properties

Oxadiazole derivatives are also recognized for their anti-inflammatory effects. Studies suggest that compounds similar to our target molecule can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

The compound's structural features may confer antiviral properties as well. Research has demonstrated that certain oxadiazole derivatives possess activity against picornaviruses . This suggests a broader application in antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted by Talar & Dejai (1996) highlighted the synthesis of sulfur-containing compounds that exhibited strong inhibitory activity against Staphylococcus aureus . This study supports the potential use of thieno[3,2-d]pyrimidinones in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In a comparative analysis of various oxadiazole derivatives, Nicolaides et al. (1998) reported significant anti-inflammatory effects in animal models treated with these compounds. The findings suggest that similar structures could be explored for therapeutic interventions in chronic inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The methylthio (-SCH2-) group in the structure is susceptible to nucleophilic substitution. For example:

  • Reaction with alkyl halides :
    In analogous thienopyrimidinone derivatives, methylthio groups react with ethyl chloroacetate under basic conditions (e.g., K2CO3/DMF) to form ester derivatives .

    Example reaction :

    Thioether+ClCH2COOEtK2CO3,DMFCH2COOEt substituted product\text{Thioether}+\text{ClCH}_2\text{COOEt}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{CH}_2\text{COOEt substituted product}
    ReagentConditionsProductYieldSource
    Ethyl chloroacetateK2CO3, DMF, 25°C, 8 hEster-functionalized derivative75–90%

Oxidation of Thioether to Sulfone/Sulfoxide

The thioether group can be oxidized using agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA):

  • Formation of sulfone :

    R S R H2O2/AcOHR SO2 R \text{R S R }\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{R SO}_2\text{ R }

    Experimental data from oxadiazole-thioether analogs show complete conversion to sulfones under mild acidic conditions.

Functionalization of the Pyrimidinone Core

The NH group in the thieno[3,2-d]pyrimidin-4(3H)-one core undergoes alkylation or acylation:

  • Alkylation with ethyl chloroacetate :

    NH+ClCH2COOEtK2CO3N CH2COOEt\text{NH}+\text{ClCH}_2\text{COOEt}\xrightarrow{\text{K}_2\text{CO}_3}\text{N CH}_2\text{COOEt}
    ReagentConditionsProductYieldSource
    Ethyl chloroacetateReflux, acetone, 4 hN-ethylacetate derivative75–85%
  • Hydrazinolysis :
    Reaction with hydrazine hydrate forms hydrazide derivatives :

    COOEt+NH2NH2EtOH refluxCONHNH2\text{COOEt}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH reflux}}\text{CONHNH}_2

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under basic conditions but may undergo hydrolysis under acidic or high-temperature conditions:

  • Acid-catalyzed hydrolysis :

    OxadiazoleHCl H2OAmide intermediate\text{Oxadiazole}\xrightarrow{\text{HCl H}_2\text{O}}\text{Amide intermediate}

    Studies on 3-aryl-1,2,4-oxadiazoles show selective cleavage at the C5 position under HCl/EtOH reflux .

Cycloaddition and Domino Reactions

The oxadiazole and thienopyrimidinone moieties participate in domino reactions for polyheterocyclic synthesis:

  • With 2-azidothiophene-3-carboxylates :
    Room-temperature cycloaddition forms triazolo-pyrimidinones via 1,3-dipolar cycloaddition :

    ReagentConditionsProductYieldSource
    2-Azidothiophene-3-carboxylateNaOMe, MeOH, RT, 5 minTriazolo-thieno-pyrimidinone derivatives69–94%

Schiff Base and Thiazolidinone Formation

The hydrazide intermediate (from hydrazinolysis) reacts with aldehydes to form Schiff bases, which cyclize to thiazolidinones :

CONHNH2+RCHOCONHN CHR2 mercaptoacetic acidThiazolidinone\text{CONHNH}_2+\text{RCHO}\rightarrow \text{CONHN CHR}\xrightarrow{\text{2 mercaptoacetic acid}}\text{Thiazolidinone}

AldehydeProductYieldSource
4-Chlorobenzaldehyde4-Chloro-substituted thiazolidinone60–70%

Oxidation and Reduction Pathways

  • Reduction of the pyrimidinone core :
    Catalytic hydrogenation (H2/Pd-C) reduces the C4 carbonyl to a hydroxyl group, though this is rarely reported for thienopyrimidinones.

  • Oxidation of ethoxyphenyl group :
    The 4-ethoxyphenyl moiety may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Mechanistic Insights

  • Cyclocondensation : The oxadiazole ring forms via nitrile oxide cycloaddition or from amidoxime precursors .

  • Thioether reactivity : The methylthio group acts as a leaving group in SN2 reactions, enabling functionalization .

  • Pyrimidinone alkylation : The NH group’s nucleophilicity allows for straightforward alkylation/acylation under mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between this compound and its analogs are critical in determining its biological and physicochemical properties. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (IC50/EC50) Physicochemical Properties Reference
2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Target) Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl (oxadiazole), 4-ethoxyphenyl Not reported (inferred activity) High lipophilicity (logP ~3.5)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 2-Chlorophenyl (oxadiazole), 4-fluorobenzyl Anticancer (IC50: 1.2–3.8 µM) Moderate solubility (logP ~2.9)
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 2-Chlorophenyl (oxadiazole), 3,4-difluorobenzyl Not reported Enhanced metabolic stability
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid Pyrrolotriazolopyrimidine 4-Chlorophenyl (triazole), thiophene-carboxylic acid Anticancer (IC50: 0.8–2.1 µM) High polarity (logP ~1.7)

Key Observations

Compounds with dione functionalities (e.g., ) exhibit reduced lipophilicity compared to the monoketone target compound, impacting bioavailability .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to 4-fluorobenzyl () or 3,4-difluorobenzyl (), favoring passive diffusion across cell membranes .
  • 1,2,4-Oxadiazole moieties (target compound, ) confer metabolic resistance to hydrolysis, contrasting with 1,2,4-triazole derivatives (), which may undergo faster oxidative degradation .

Thiophene-carboxylic acid derivatives () exhibit higher polarity and lower logP values, correlating with improved solubility but reduced membrane permeability compared to the target compound .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized via a multi-step route involving (i) cyclization of thiophene precursors with thiourea derivatives and (ii) nucleophilic substitution to introduce the 1,2,4-oxadiazole moiety, as seen in analogous syntheses .
  • Drug-Likeness : Computational models (e.g., Lipinski’s Rule of Five) predict favorable oral bioavailability for the target compound due to its molecular weight (<500 Da) and moderate logP (~3.5) .
  • Mechanistic Insights : The 4-chlorophenyl group may interact with hydrophobic pockets in kinase targets (e.g., EGFR or VEGFR), while the ethoxy group could engage in hydrogen bonding with solvent-exposed residues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical intermediates should be monitored?

  • Methodology : The synthesis involves multi-step protocols, including cyclocondensation of thieno[3,2-d]pyrimidin-4(3H)-one precursors with 3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives. Key intermediates include the thiolated pyrimidinone core and the oxadiazole-methylthio linker. Monitor intermediates using HPLC and LC-MS to ensure purity (>95%) .
  • Critical Steps :

  • Oxadiazole ring formation via nitrile cyclization under acidic conditions.
  • Thioether linkage formation using nucleophilic substitution (e.g., NaH/DMF).
  • Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Tools :

  • NMR : Confirm substituent positions (e.g., 4-ethoxyphenyl at C3, oxadiazole at C2) via ¹H/¹³C NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS-ESI) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (if applicable) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Models :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR, given structural similarity to thienopyrimidine-based inhibitors .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for tautomeric forms of the compound?

  • Approach :

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25–60°C .
  • DFT Calculations : Compare experimental and computed chemical shifts to assign dominant tautomers .
  • Cocrystallization : Use co-crystals with stabilizing agents (e.g., DMSO) to lock specific tautomeric states .

Q. What strategies optimize the compound’s stability under physiological conditions (pH 7.4, 37°C)?

  • Degradation Pathways :

  • Hydrolysis of the oxadiazole ring (monitor via UPLC at λ = 254 nm).
  • Oxidative degradation of the thioether bond (assess via TGA/DSC under O₂ atmosphere).
    • Stabilization :
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
  • pH-adjusted formulations (citrate buffer, pH 6.0–6.5) to minimize hydrolysis .

Q. How does the 4-ethoxyphenyl substituent influence binding affinity in molecular docking studies?

  • Computational Analysis :

  • Molecular Dynamics Simulations : Compare binding free energy (ΔG) with analogs lacking the ethoxy group (e.g., 4-methyl or 4-H substitutions).
  • Pharmacophore Mapping : Identify hydrophobic interactions with target proteins (e.g., π-π stacking with kinase active sites) .

Q. What experimental designs address batch-to-batch variability in biological activity?

  • Quality Control :

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology .
  • Bioactivity Correlation : Perform PCA (Principal Component Analysis) on HPLC impurity profiles vs. IC₅₀ values .

Q. How to assess the compound’s environmental fate and ecotoxicological risks?

  • Environmental Testing :

  • Biodegradation : OECD 301F test to measure % mineralization over 28 days.
  • Aquatic Toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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